

# An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethoxymethyl)piperidine

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## Compound of Interest

Compound Name: 4-(Dimethoxymethyl)piperidine

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## Introduction

**4-(Dimethoxymethyl)piperidine** is a heterocyclic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a piperidine ring substituted at the 4-position with a protected aldehyde (a dimethyl acetal), makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine moiety is a common scaffold in a wide array of approved drugs, valued for its ability to impart favorable pharmacokinetic properties.<sup>[1][2]</sup> Understanding the fundamental physicochemical properties of **4-(Dimethoxymethyl)piperidine** is therefore crucial for its effective use in synthetic chemistry and drug discovery workflows. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental protocols for their determination.

## Chemical Structure and Properties

The molecular structure of **4-(Dimethoxymethyl)piperidine** is foundational to its chemical behavior. The presence of a basic secondary amine within the piperidine ring and the acetal functional group dictates its reactivity and physical properties.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	159.23 g/mol	[3][4]
CAS Number	188646-83-5	[4]
Appearance	Colorless to pale yellow liquid	[3]

## Core Physicochemical Data

The following table summarizes the key physicochemical parameters of **4-(Dimethoxymethyl)piperidine**. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined. This underscores the importance of the experimental protocols provided in this guide for obtaining precise, validated data.

Parameter	Predicted Value	Experimental Protocol
Boiling Point	196.3 ± 10.0 °C at 760 mmHg	
Density	0.951 ± 0.06 g/cm <sup>3</sup>	
pKa (of the conjugate acid)	10.14 ± 0.10	
Melting Point	Not available	-
Solubility	No data available, but expected to be miscible with water and soluble in common organic solvents.[5]	
LogP	No data available	

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-(Dimethoxymethyl)piperidine**. While specific spectra for this compound are not readily

available in the public domain, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous piperidine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expected  $^1\text{H}$  NMR Spectral Features:** The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methoxy protons, and the acetal proton. The chemical shifts and coupling patterns will be influenced by the chair conformation of the piperidine ring.

- Piperidine Ring Protons (axial and equatorial): Multiplets in the range of 1.0-3.0 ppm.
- Methoxy Protons ( $-\text{OCH}_3$ ): A singlet at approximately 3.3 ppm.
- Acetal Proton ( $-\text{CH}(\text{OCH}_3)_2$ ): A triplet or doublet of doublets around 4.2-4.5 ppm.
- Amine Proton ( $-\text{NH}-$ ): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

**Expected  $^{13}\text{C}$  NMR Spectral Features:** The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Piperidine Ring Carbons: Signals in the aliphatic region (25-50 ppm).
- Methoxy Carbons ( $-\text{OCH}_3$ ): A signal around 52-55 ppm.
- Acetal Carbon ( $-\text{CH}(\text{OCH}_3)_2$ ): A signal in the range of 100-105 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-(Dimethoxymethyl)piperidine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

- N-H Stretch: A moderate, somewhat broad absorption in the region of  $3300\text{-}3500\text{ cm}^{-1}$ .
- C-H Stretch (aliphatic): Strong absorptions between  $2800\text{ and }3000\text{ cm}^{-1}$ .
- C-O Stretch (acetal): Strong, characteristic bands in the  $1050\text{-}1150\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **4-(Dimethoxymethyl)piperidine**.

- **Molecular Ion ( $M^+$ ):** Under electron ionization (EI), the molecular ion peak is expected at  $m/z = 159$ .
- **Key Fragmentation Pathways:** A characteristic fragmentation pattern for piperidine derivatives involves  $\alpha$ -cleavage adjacent to the nitrogen atom.<sup>[6]</sup> For this molecule, a significant fragment would likely result from the loss of a methoxy group ( $\bullet OCH_3$ ) to form a stable oxonium ion. Another probable fragmentation is the loss of the entire dimethoxymethyl substituent.

## Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of **4-(Dimethoxymethyl)piperidine**.

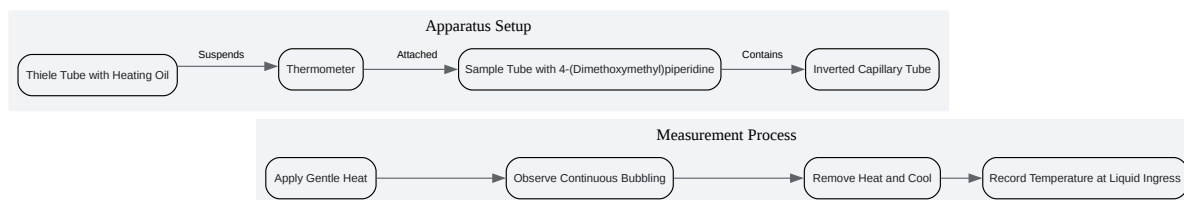
### Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

- **Sample Preparation:** Fill a small test tube or a fusion tube to a depth of about 1-2 cm with **4-(Dimethoxymethyl)piperidine**.
- **Capillary Tube Insertion:** Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the sample tube.
- **Apparatus Assembly:** Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer bulb.
- **Heating:** Suspend the thermometer and sample tube assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil). The sample should be positioned in the main body of the Thiele tube.

- **Observation:** Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- **Equilibrium:** Continue heating until a continuous and rapid stream of bubbles is observed.
- **Cooling and Measurement:** Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.



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Caption: Workflow for Boiling Point Determination.

## Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Methodology:

- **Pycnometer Preparation:** Clean and dry a pycnometer of known volume.
- **Weighing the Empty Pycnometer:** Accurately weigh the empty, dry pycnometer.

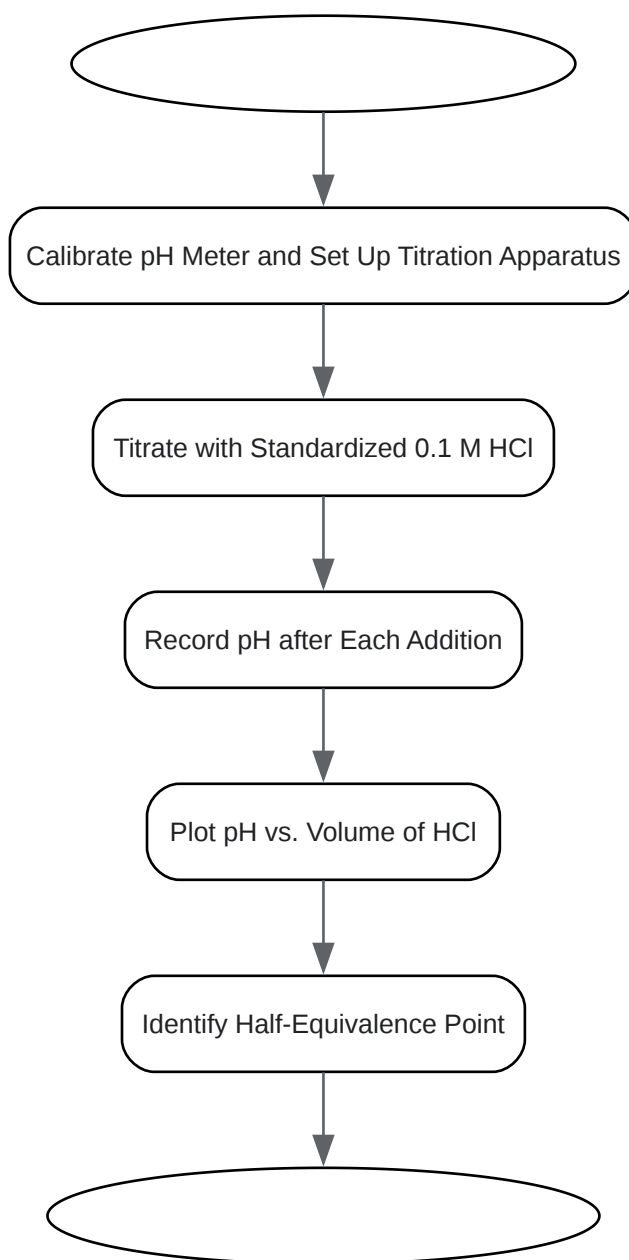
- **Filling the Pycnometer:** Fill the pycnometer with **4-(Dimethoxymethyl)piperidine**, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.
- **Temperature Equilibration:** Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).
- **Final Weighing:** Carefully dry the outside of the pycnometer and weigh it.
- **Calculation:** The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

## pKa Determination (Potentiometric Titration)

This method determines the pKa by creating a titration curve of the amine with a strong acid.

Methodology:

- **Sample Preparation:** Prepare a solution of **4-(Dimethoxymethyl)piperidine** of known concentration (e.g., 0.01 M) in deionized water.
- **Apparatus Setup:** Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- **Titration:** Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments.
- **Data Collection:** Record the pH of the solution after each addition of the acid titrant, allowing the reading to stabilize.
- **Titration Curve:** Plot the measured pH versus the volume of acid added.
- **pKa Determination:** The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

## Solubility Assessment (Qualitative)

A qualitative assessment of solubility in various solvents is a crucial first step in characterizing a new compound.

Methodology:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, hexane).
- Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, known amount of **4-(Dimethoxymethyl)piperidine** (e.g., 10 mg).
- Observation: Agitate the mixture and observe if the compound dissolves completely.
- Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For more quantitative results, gradually add more solute until saturation is reached.

## LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

- Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated by shaking them together for an extended period, followed by separation.
- Sample Preparation: Prepare a stock solution of **4-(Dimethoxymethyl)piperidine** in the aqueous phase.
- Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.
- Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: Allow the phases to separate completely.
- Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., GC-MS, HPLC).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.



## Applications in Synthesis

**4-(Dimethoxymethyl)piperidine** is a valuable intermediate in organic synthesis due to the presence of the protected aldehyde and the secondary amine. The acetal group is stable under basic conditions, allowing for reactions at the nitrogen atom, such as N-alkylation or N-acylation. The aldehyde can be deprotected under acidic conditions to yield 4-formylpiperidine, which can then undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations. This dual functionality makes it a key building block for the synthesis of a wide range of piperidine-containing target molecules with potential biological activity.[2]

## Safety Information

**4-(Dimethoxymethyl)piperidine** should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a combustible liquid and may be harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

## Conclusion

This technical guide provides a comprehensive overview of the known and expected physicochemical properties of **4-(Dimethoxymethyl)piperidine**. While experimental data for this specific compound is limited in the public domain, the provided information on its predicted properties, expected spectroscopic behavior, and detailed experimental protocols offers a solid foundation for researchers, scientists, and drug development professionals. The versatility of this compound as a synthetic intermediate highlights the importance of a thorough understanding of its chemical and physical characteristics for its successful application in the synthesis of novel and potentially bioactive molecules.

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